methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrimidinyl-imidazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidinyl-Imidazolyl Intermediate: This step involves the reaction of pyrimidine-2-carbaldehyde with 1H-imidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide.
Sulfamoylation: The intermediate is then reacted with ethylenediamine and sulfamoyl chloride under controlled conditions to introduce the sulfamoyl group.
Esterification: Finally, the product is esterified with methyl 4-hydroxybenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or imidazolyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrimidinyl-imidazolyl moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Uniqueness
Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidinyl and imidazolyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-17(23)13-3-5-14(6-4-13)27(24,25)21-10-12-22-11-9-20-16(22)15-18-7-2-8-19-15/h2-9,11,21H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDXKOFPCMDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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